1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a substituted phenyl group
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-3-1-10(7-13(12)16)2-4-14(21)19-8-11(9-19)20-6-5-17-18-20/h1,3,5-7,11H,2,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNCEKWPPZPLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)F)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 4-chloro-3-fluorophenylpropan-1-one moiety using standard organic synthesis techniques such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the azetidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings may facilitate binding to specific sites, while the phenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the chloro and fluoro substituents, which may affect its biological activity.
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure but without the fluorine atom, potentially altering its chemical properties.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one is a synthetic organic molecule characterized by the presence of a triazole ring, an azetidine moiety, and a substituted phenyl group. This structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. The triazole and azetidine rings are known for their roles in pharmacological applications, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Synthesis of the Azetidine Ring : Involves cyclization reactions with appropriate precursors.
- Coupling with the Phenyl Group : The final step involves coupling the triazole-azetidine intermediate with a chlorofluorophenyl derivative under suitable conditions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, enhancing its affinity for biological macromolecules. Specifically, compounds containing triazoles have been shown to exhibit:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, particularly against pathogens like Candida and Aspergillus species.
- Anticancer Activity : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth.
Antimicrobial Activity
A study evaluating various triazole compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial cell membranes or target sites within bacterial cells.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies on similar triazole-based compounds have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A recent study explored the efficacy of various triazole derivatives, including our compound of interest, against resistant strains of bacteria. Results indicated that modifications in the substituents significantly influenced antibacterial potency, with the chloro-fluoro substitution enhancing activity against resistant strains.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of azetidine-triazole hybrids. The study revealed that these compounds could effectively inhibit tumor growth in xenograft models, demonstrating their potential as therapeutic agents in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
